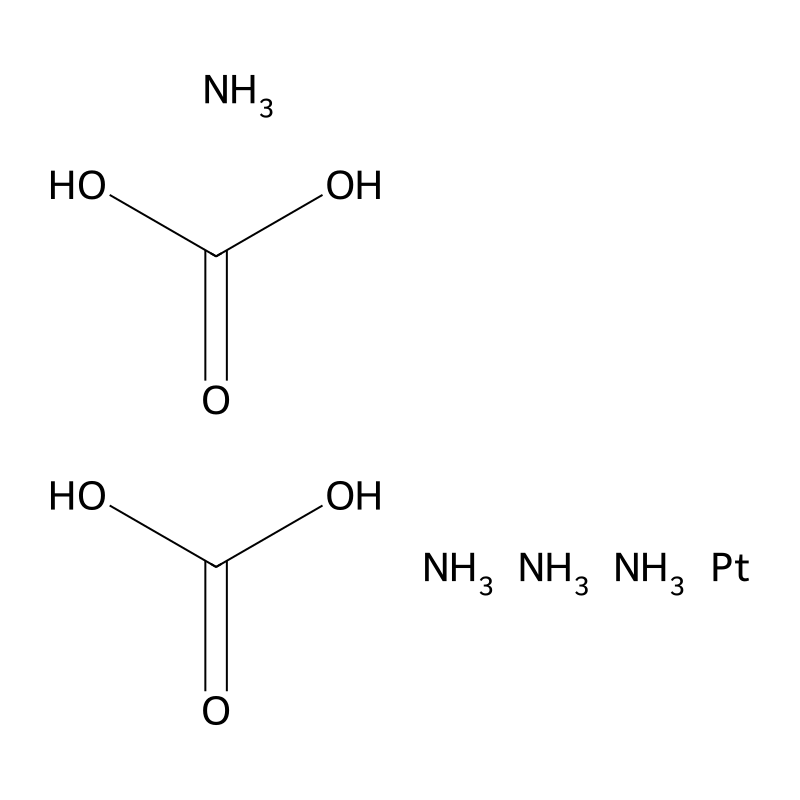

azane;carbonic acid;platinum

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

1. Reference

M. Melník et al. (2014). Complexes of platinum(II) halides with N-heterocyclic carbenes and their potential anticancer activity

Molecular Structure Analysis

The key feature of the molecule is the square planar geometry around the central Pt(II) ion. The four ammonia ligands form strong covalent bonds with platinum, resulting in a stable complex. The hydrogen carbonate ion likely interacts with the platinum center through ionic bonding.

Chemical Reactions Analysis

There is a documented method for synthesizing tetraammineplatinum(II) hydrogen carbonate. It involves reacting potassium chloroplatinate or ammonium chloroplatinate with ammonia and then with ammonium bicarbonate or potassium bicarbonate [2].

Synthesis:

K2PtCl4 (aq) + 4 NH3 (aq) -> K2[Pt(NH3)4]Cl2 (aq)K2[Pt(NH3)4]Cl2 (aq) + 2 NH4HCO3 (aq) -> Pt(NH3)4: HCO32 (s) + 2 KCl (aq)

2. Reference

CN105540685A (2014). Method for preparing tetraammineplatinum hydrogen carbonate [Patent].

Information on the decomposition or other relevant reactions of tetraammineplatinum(II) hydrogen carbonate is not currently available in the scientific literature.

There is no scientific research readily available on the mechanism of action of tetraammineplatinum(II) hydrogen carbonate.

Due to the limited information on this specific compound, it is advisable to handle it with caution and assume similar hazardous properties as other platinum compounds. Platinum salts can be irritating to the skin, eyes, and respiratory system. They may also have harmful effects upon ingestion [3].

3. Reference

Catalysis:

- Hydrogenation reactions: Tetraammineplatinum(II) hydrogen carbonate has been investigated as a catalyst for hydrogenation reactions, which involve the addition of hydrogen to a molecule. Studies have shown its potential for hydrogenating alkenes (unsaturated hydrocarbons) to alkanes (saturated hydrocarbons) [].

Medicinal chemistry:

- Antitumor activity: Some research suggests that tetraammineplatinum(II) hydrogen carbonate may exhibit antitumor activity. However, further studies are needed to understand its mechanism of action and potential therapeutic applications [].

Material science:

- Ligand Exchange Reactions: The presence of azane allows for potential ligand exchange with other molecules, which can affect the reactivity of the platinum center.

- Hydrolysis: In an aqueous environment, carbonic acid can undergo hydrolysis, potentially affecting the stability of the platinum complex.

- Redox Reactions: Platinum can exist in multiple oxidation states, allowing it to participate in redox reactions where it can be reduced or oxidized depending on the conditions.

Platinum compounds are recognized for their biological activity, particularly in medicinal chemistry. Some key points include:

- Antitumor Activity: Certain platinum complexes, such as cisplatin, are used in chemotherapy due to their ability to bind DNA and inhibit cell division.

- Enzyme Interaction: Platinum compounds can interact with various enzymes, potentially altering their activity and influencing biological pathways.

The synthesis of azane;carbonic acid;platinum complexes typically involves:

- Direct Reaction: Platinum salts can be reacted with azane in the presence of carbonic acid under controlled conditions to form the desired complex.

- Precursor Method: Starting from platinum(II) or platinum(IV) precursors, azane and carbonic acid are introduced to facilitate complex formation through ligand coordination.

The applications of azane;carbonic acid;platinum complexes include:

- Catalysis: These complexes may serve as catalysts in organic synthesis, particularly in hydrogenation reactions.

- Pharmaceuticals: Their potential use in drug development is significant due to their biological activities.

- Environmental Chemistry: They may also be explored for applications in environmental remediation processes.

Studies on the interactions of azane;carbonic acid;platinum with other biomolecules are crucial for understanding its biological implications. Key areas of focus include:

- Binding Affinity: Evaluating how strongly the complex binds to biological targets such as proteins or nucleic acids.

- Mechanistic Studies: Understanding the pathways through which these interactions occur can provide insights into their therapeutic potential.

Several compounds share similarities with azane;carbonic acid;platinum, particularly those involving platinum coordination complexes. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Cisplatin | A platinum-based chemotherapy drug | Known for its effectiveness against various cancers |

| Carboplatin | A derivative of cisplatin with improved solubility | Used in treating ovarian cancer |

| Oxaliplatin | Another platinum compound used in chemotherapy | Effective against colorectal cancer |

| Platinum Tetrafluoride | An inorganic compound with unique reactivity | Forms adducts and decomposes under heat |

These compounds highlight the unique properties of azane;carbonic acid;platinum, particularly its potential versatility as a catalyst and therapeutic agent while sharing some common characteristics associated with platinum chemistry.